molecular formula C16H17N5O2S B2876631 2-methyl-N-((tetrahydrofuran-2-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034571-42-9

2-methyl-N-((tetrahydrofuran-2-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2876631
CAS No.: 2034571-42-9
M. Wt: 343.41
InChI Key: KRHINBULVAEJMM-UHFFFAOYSA-N
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Description

2-methyl-N-((tetrahydrofuran-2-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a novel chemical entity designed for pharmaceutical and biochemical research. This compound features a hybrid heterocyclic architecture, integrating pyrimidine, 1,2,4-oxadiazole, and thiophene rings, a structural motif often associated with significant biological activity. The 1,2,4-oxadiazole ring is a well-known pharmacophore in medicinal chemistry, frequently utilized in the design of compounds for investigating various disease pathways . Similarly, the pyrimidine core is a fundamental scaffold in drug discovery, found in molecules with a wide range of therapeutic applications . The specific combination of these systems suggests potential for this compound to be a valuable tool in early-stage drug discovery, particularly for screening against enzymatic targets or cellular receptors where such heterocycles are known to interact. Researchers may find it applicable in projects focused on oncology, inflammatory diseases, or microbiology, given the documented activities of its constituent parts. For instance, indole derivatives, which share complex heterocyclic properties, have demonstrated diverse biological activities including antiviral, anti-inflammatory, and anticancer effects, highlighting the research potential of multi-ringed systems . The tetrahydrofuran moiety may influence the compound's pharmacokinetic properties, such as its solubility and bioavailability. This product is provided as a high-purity material for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to conduct all necessary safety assessments and profiling experiments to determine its exact mechanism of action and specific research applications.

Properties

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-10-17-8-13(15(19-10)18-7-12-3-2-5-22-12)16-20-14(21-23-16)11-4-6-24-9-11/h4,6,8-9,12H,2-3,5,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHINBULVAEJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)NCC2CCCO2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-((tetrahydrofuran-2-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS Number: 2034571-42-9) is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5O2SC_{16}H_{17}N_{5}O_{2}S with a molecular weight of 343.4 g/mol. The structure features a pyrimidine core substituted with a thiophene and an oxadiazole moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₇N₅O₂S
Molecular Weight343.4 g/mol
CAS Number2034571-42-9

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, particularly in anticancer applications. These compounds have shown inhibitory effects against various cancer cell lines. For instance, derivatives similar to our compound have been reported to possess IC50 values ranging from 0.49 to 48.0 µM against a panel of human cancer cell lines, indicating significant cytotoxic potential .

The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes and pathways involved in tumor growth and proliferation. Notably, they have been found to inhibit:

  • Histone Deacetylases (HDACs) : Modulating gene expression related to cell cycle regulation.
  • Carbonic Anhydrase (CA) : Affecting pH regulation in tumors.
  • Protein Kinases : Such as RET kinase, which is involved in signaling pathways critical for cancer progression .

Case Studies and Research Findings

  • In vitro Studies : A study highlighted the cytotoxic effects of oxadiazole derivatives on various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and H9c2 (heart myoblasts). The results indicated selective cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics .
  • Structure-Activity Relationship (SAR) : The incorporation of different substituents on the oxadiazole ring has been shown to enhance biological activity. For example, modifications that increase lipophilicity or alter electronic properties can lead to improved potency against specific targets .
  • In vivo Studies : Preliminary studies suggest that compounds similar to this one may exhibit favorable pharmacokinetic profiles, including oral bioavailability and metabolic stability, making them promising candidates for further development in anticancer therapy .

Comparison with Similar Compounds

1,2,4-Thiadiazole Derivatives

  • 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 28): Replaces the 1,2,4-oxadiazole with a thiadiazole ring, altering electronic properties (increased sulfur-mediated lipophilicity). Demonstrated 99% purity and 31% yield, with notable macrofilaricidal activity (IC₅₀ = 0.8 µM against Brugia malayi) . Comparison: The oxadiazole in the target compound may confer higher oxidative stability than thiadiazole, though thiadiazoles often exhibit superior bioavailability.

Triazole and Tetrazole Analogues

  • 3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine :
    • Features a 1,2,4-triazole core instead of oxadiazole, synthesized via cyclization of carbohydrazides with imidamides (6% yield, 99% purity) .
    • Comparison : Triazoles generally exhibit stronger hydrogen-bonding capacity but may suffer from reduced metabolic stability compared to oxadiazoles.

Pyrimidine-Based Analogues with Varied Substituents

N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (Compound 3):

  • Retains the thiophen-3-yl group but replaces oxadiazole with a pyrazinone ring.
  • Reported as a kinase inhibitor with submicromolar potency .

4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine:

  • Substitutes oxadiazole with a thiazole ring and includes a trifluoromethylphenyl group.
  • Molecular weight: 350.36 g/mol; exhibits antitumor activity in kinase assays .
  • Comparison : The THF-methylamine group in the target compound may reduce hydrophobicity compared to the trifluoromethyl group, improving solubility.

Table 1: Key Parameters of Target Compound and Analogues

Compound Name Core Heterocycle Key Substituents Yield (%) Purity (%) Biological Activity (IC₅₀/EC₅₀) Source
Target Compound 1,2,4-Oxadiazole Thiophen-3-yl, THF-methylamine N/A N/A Under investigation -
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (28) 1,2,4-Thiadiazole Isopropoxypyridine, methylpyridine 31 99 0.8 µM (macrofilaricidal)
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine 1,2,4-Triazole Oxan-4-yloxy, methylpyridine 6 99 Not reported
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Thiazole Trifluoromethylphenyl N/A N/A Kinase inhibition

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